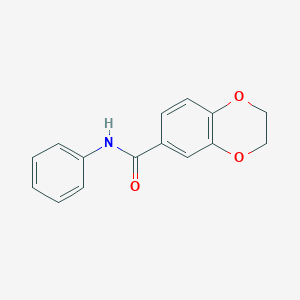![molecular formula C14H15NOS B253193 3-methyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B253193.png)
3-methyl-N-[2-(2-thienyl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-[2-(2-thienyl)ethyl]benzamide, also known as MTBE, is a synthetic compound that has been used in various scientific research applications. This compound is a derivative of benzamide and contains a thienyl group, which makes it an interesting molecule for research purposes.
科学的研究の応用
3-methyl-N-[2-(2-thienyl)ethyl]benzamide has been used in various scientific research applications such as:
1. Cancer research: this compound has been found to inhibit the growth of various cancer cells such as breast cancer, prostate cancer, and lung cancer cells.
2. Neurological research: this compound has been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory research: this compound has been found to possess anti-inflammatory properties and can be used in the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 3-methyl-N-[2-(2-thienyl)ethyl]benzamide is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. This compound has also been found to induce apoptosis, which is programmed cell death, in cancer cells.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects such as:
1. Inhibition of cell growth and proliferation: this compound has been found to inhibit the growth and proliferation of cancer cells.
2. Neuroprotective effects: this compound has been shown to protect neurons from oxidative stress and damage.
3. Anti-inflammatory effects: this compound has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3-methyl-N-[2-(2-thienyl)ethyl]benzamide has several advantages for lab experiments such as:
1. High purity: this compound can be synthesized with high purity, which makes it suitable for various lab experiments.
2. Low toxicity: this compound has low toxicity, which makes it safe for use in lab experiments.
However, there are also limitations to the use of this compound in lab experiments such as:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in certain experiments.
2. Limited stability: this compound is not very stable and can degrade over time, which can affect the results of experiments.
将来の方向性
There are several future directions for research on 3-methyl-N-[2-(2-thienyl)ethyl]benzamide such as:
1. Development of new derivatives: Researchers can develop new derivatives of this compound with improved properties for various applications.
2. Study of the mechanism of action: Further studies can be conducted to fully understand the mechanism of action of this compound.
3. Clinical trials: Clinical trials can be conducted to test the effectiveness of this compound in the treatment of various diseases.
Conclusion:
This compound is a synthetic compound that has been used in various scientific research applications. It can be synthesized using various methods and has been found to possess various biochemical and physiological effects. This compound has several advantages for lab experiments but also has limitations. There are several future directions for research on this compound, which can lead to the development of new derivatives and the discovery of new applications.
合成法
3-methyl-N-[2-(2-thienyl)ethyl]benzamide can be synthesized using various methods, but the most commonly used method involves the reaction of 3-methylbenzoyl chloride with 2-(2-thienyl)ethylamine in the presence of a base such as triethylamine. This reaction results in the formation of this compound as a white solid with a melting point of 104-106°C.
特性
分子式 |
C14H15NOS |
|---|---|
分子量 |
245.34 g/mol |
IUPAC名 |
3-methyl-N-(2-thiophen-2-ylethyl)benzamide |
InChI |
InChI=1S/C14H15NOS/c1-11-4-2-5-12(10-11)14(16)15-8-7-13-6-3-9-17-13/h2-6,9-10H,7-8H2,1H3,(H,15,16) |
InChIキー |
CNRBCCFLXYPPNW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NCCC2=CC=CS2 |
正規SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
![N-[2-(dimethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B253117.png)
![1-(2-chlorobenzyl)-3-hydroxy-3-[2-(1-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B253121.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B253123.png)
![N-[5-(2-furoylamino)-2-methylphenyl]-2-furamide](/img/structure/B253124.png)



![Methyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253132.png)

![2-phenyl-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B253134.png)

![Ethyl 4-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B253136.png)
